AdoCGlyArg6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AdoCGlyArg6 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour créer des peptides. Le processus commence généralement par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Les conditions de réaction comprennent souvent l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de l'this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de systèmes HPLC à grande échelle garantit la pureté du produit final. De plus, la lyophilisation est souvent utilisée pour obtenir le peptide sous une forme stable et sèche adaptée au stockage et au transport.

Analyse Des Réactions Chimiques

Types de réactions

L'AdoCGlyArg6 peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, les reconvertissant en groupes thiol libres.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés par mutagenèse dirigée.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou iode (I2) en solutions aqueuses.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en solutions tamponnées.

Substitution : Mutagenèse dirigée utilisant des amorces spécifiques et une ADN polymérase.

Principaux produits formés

Oxydation : Formation de peptides liés par disulfure.

Réduction : Régénération de groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated for its role in modulating protein kinase activity, which is crucial for various cellular processes.

Médecine : Agent thérapeutique potentiel pour les maladies impliquant une activité dysrégulée de la protéine kinase, comme le cancer et les troubles métaboliques.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la chaîne régulatrice de la protéine kinase dépendante de l'adénosine monophosphate cyclique de type II-bêta (PRKAR2B). Cette inhibition perturbe les voies de signalisation normales médiées par l'adénosine monophosphate cyclique, conduisant à des réponses cellulaires modifiées. Le composé se lie spécifiquement à la sous-unité régulatrice de la kinase, empêchant son activation et la phosphorylation subséquente des protéines cibles .

Applications De Recherche Scientifique

AdoCGlyArg6 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating protein kinase activity, which is crucial for various cellular processes.

Medicine: Potential therapeutic agent for diseases involving dysregulated protein kinase activity, such as cancer and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

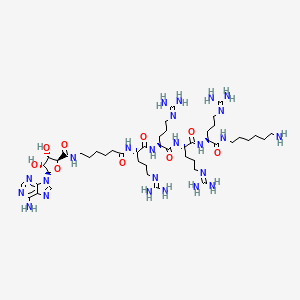

AdoCGlyArg6 exerts its effects by inhibiting the cyclic adenosine monophosphate-dependent protein kinase type II-beta regulatory chain (PRKAR2B). This inhibition disrupts the normal signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses. The compound specifically binds to the regulatory subunit of the kinase, preventing its activation and subsequent phosphorylation of target proteins .

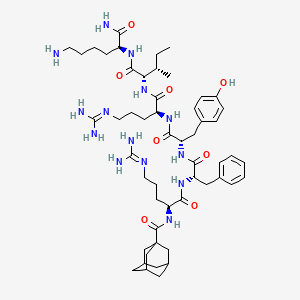

Comparaison Avec Des Composés Similaires

Composés similaires

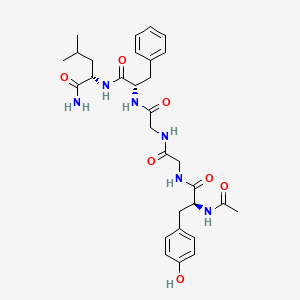

AdoCGlyArg5 : Another peptide with a similar structure but one fewer arginine residue.

AdoCGlyArg7 : A peptide with an additional arginine residue compared to AdoCGlyArg6.

AdoCGlyLys6 : A peptide where the arginine residues are replaced with lysine residues.

Unicité

L'this compound est unique en raison de son action inhibitrice spécifique sur la chaîne régulatrice de la protéine kinase dépendante de l'adénosine monophosphate cyclique de type II-bêta. Cette spécificité en fait un outil précieux pour étudier le rôle de cette kinase dans divers processus biologiques et pour développer des thérapies ciblées.

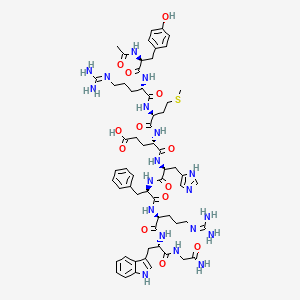

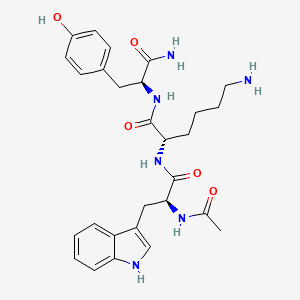

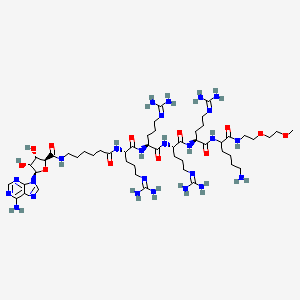

Propriétés

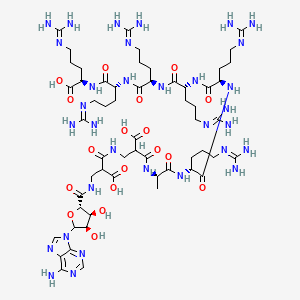

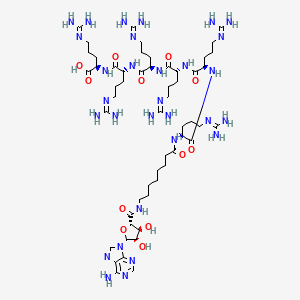

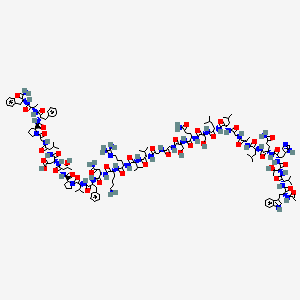

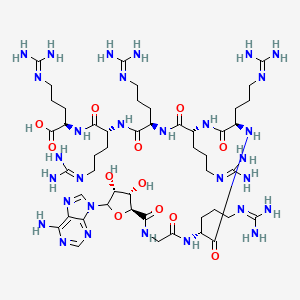

Formule moléculaire |

C48H86N30O12 |

|---|---|

Poids moléculaire |

1275.4 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C48H86N30O12/c49-33-29-34(70-20-69-33)78(21-71-29)41-31(81)30(80)32(90-41)40(87)68-19-28(79)72-22(7-1-13-62-43(50)51)35(82)73-23(8-2-14-63-44(52)53)36(83)74-24(9-3-15-64-45(54)55)37(84)75-25(10-4-16-65-46(56)57)38(85)76-26(11-5-17-66-47(58)59)39(86)77-27(42(88)89)12-6-18-67-48(60)61/h20-27,30-32,41,80-81H,1-19H2,(H,68,87)(H,72,79)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,88,89)(H2,49,69,70)(H4,50,51,62)(H4,52,53,63)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t22-,23-,24-,25-,26-,27-,30+,31-,32+,41?/m1/s1 |

Clé InChI |

RQOKDGUOYJQMIS-CUDNWQCBSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)